N-[1H-indol-3-yl(4-methylphenyl)methyl]-N,2-dimethylpropanamide
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Overview
Description
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) and phosphorous oxychloride (POCl3) to form the desired amide linkage . The reaction is carried out at elevated temperatures, usually around 60°C, and requires careful monitoring to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced catalytic processes and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to various receptors and enzymes, modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide
Uniqueness
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE stands out due to its unique combination of the indole and 4-methylphenyl moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H24N2O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[1H-indol-3-yl-(4-methylphenyl)methyl]-N,2-dimethylpropanamide |
InChI |
InChI=1S/C21H24N2O/c1-14(2)21(24)23(4)20(16-11-9-15(3)10-12-16)18-13-22-19-8-6-5-7-17(18)19/h5-14,20,22H,1-4H3 |
InChI Key |
FLBQMTQVBLHZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C)C(=O)C(C)C |
Origin of Product |
United States |
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